

## YIL781 hydrochloride quality control and purity assessment

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Compound of Interest

Compound Name: YIL781 hydrochloride

Cat. No.: B2433918

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### YIL781 Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of **YIL781 hydrochloride**.

### Frequently Asked Questions (FAQs)

1. What is the typical purity of YIL781 hydrochloride?

Commercial suppliers typically provide **YIL781 hydrochloride** with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] Some suppliers may offer higher purity grades, such as >99%.[2]

2. How should **YIL781 hydrochloride** be stored?

For long-term storage, it is recommended to store **YIL781 hydrochloride** at -20°C for up to one month or -80°C for up to six months, kept in a sealed container away from moisture.[3] For short-term storage, desiccating at room temperature is also acceptable.[1]

3. What are the recommended solvents for dissolving **YIL781 hydrochloride**?

**YIL781 hydrochloride** is soluble in DMSO up to 100 mM and in water up to 100 mM.[1] It is also soluble in ethanol.[4] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline may be required.[3][5]



4. What is the molecular weight of YIL781 hydrochloride?

The molecular weight of YIL781 hydrochloride is 445.96 g/mol .[1][2]

5. How can I confirm the identity of YIL781 hydrochloride?

The identity of **YIL781 hydrochloride** can be confirmed using a combination of analytical techniques, including <sup>1</sup>H NMR, LC-MS, and elemental analysis. These methods can verify the chemical structure and the presence of the hydrochloride salt.

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Unexpected peaks in HPLC chromatogram	Sample degradation	Ensure proper storage conditions were maintained. Prepare fresh sample solutions before analysis.
Contamination from solvent or glassware	Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection to check for solvent peaks.	
Presence of impurities from synthesis	If the impurity levels are unacceptable, further purification of the compound may be necessary.	
Poor peak shape in HPLC	Inappropriate mobile phase pH	Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Column overload	Reduce the injection volume or the concentration of the sample.	
Column degradation	Replace the HPLC column with a new one of the same type.	
Inconsistent solubility	Presence of different polymorphic forms	Use sonication or gentle heating to aid dissolution. If inconsistencies persist, further characterization of the solid form may be needed.
Incorrect solvent or pH	Verify the solvent and pH are appropriate for YIL781 hydrochloride.	
Discrepancy in molecular weight confirmation by MS	Fragmentation of the molecule in the mass spectrometer	Adjust the ionization source parameters to achieve softer ionization.



Presence of adducts (e.g., sodium, potassium)

This is common in mass spectrometry. Look for the primary [M+H]+ ion and common adducts.

# **Experimental Protocols**Purity Determination by HPLC

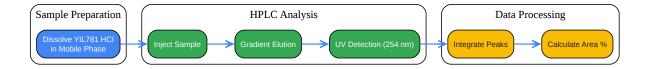
This method is used to determine the purity of **YIL781 hydrochloride** by separating it from potential impurities.

#### **Instrumentation and Conditions:**

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient	5% to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 μL
Sample Preparation	Dissolve 1 mg of YIL781 hydrochloride in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.





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**HPLC Purity Analysis Workflow** 

## **Identity Confirmation by LC-MS**

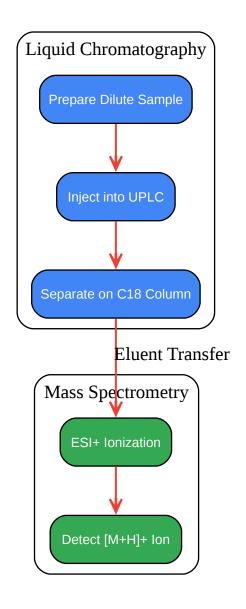
This method is used to confirm the molecular weight of YIL781.

#### Instrumentation and Conditions:

Parameter	Specification
LC-MS System	Waters ACQUITY UPLC I-Class with a single quadrupole mass spectrometer
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 $\mu$ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% to 95% B over 5 minutes
Flow Rate	0.5 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
Mass Range	m/z 100-1000
Sample Preparation	Dissolve 0.1 mg of YIL781 hydrochloride in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Analysis: Confirm the presence of the [M+H]<sup>+</sup> ion for YIL781 at m/z corresponding to its free base molecular weight (409.22 g/mol ).





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#### References

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